molecular formula C9H10IN B6156006 5-iodo-1,2,3,4-tetrahydroquinoline CAS No. 939758-73-3

5-iodo-1,2,3,4-tetrahydroquinoline

Cat. No.: B6156006
CAS No.: 939758-73-3
M. Wt: 259.1
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Description

5-iodo-1,2,3,4-tetrahydroquinoline: is an organic compound that belongs to the class of tetrahydroquinolines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of an iodine atom at the 5th position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-iodo-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the iodination of 1,2,3,4-tetrahydroquinoline using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

Scientific Research Applications

Chemistry:

5-iodo-1,2,3,4-tetrahydroquinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds .

Biology and Medicine:

In medicinal chemistry, this compound derivatives have shown potential as antitumor and antibacterial agents. They are being investigated for their ability to inhibit specific enzymes and pathways involved in disease progression .

Industry:

The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-iodo-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 1,2,3,4-tetrahydroquinoline
  • 5-bromo-1,2,3,4-tetrahydroquinoline
  • 5-chloro-1,2,3,4-tetrahydroquinoline

Comparison:

5-iodo-1,2,3,4-tetrahydroquinoline is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom can influence the compound’s electronic properties, making it more suitable for specific applications in medicinal chemistry and organic synthesis .

Properties

CAS No.

939758-73-3

Molecular Formula

C9H10IN

Molecular Weight

259.1

Purity

95

Origin of Product

United States

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